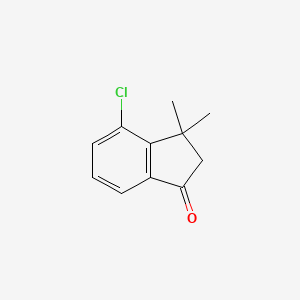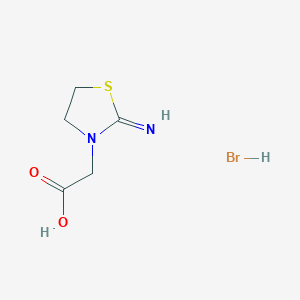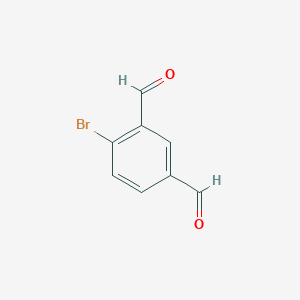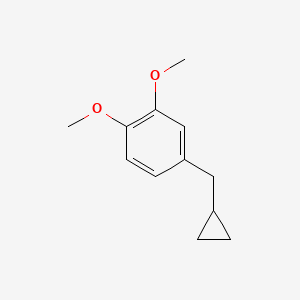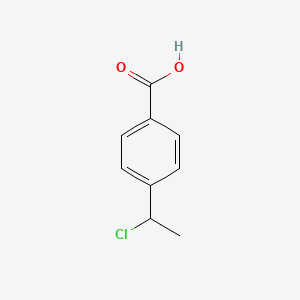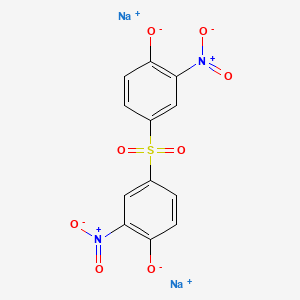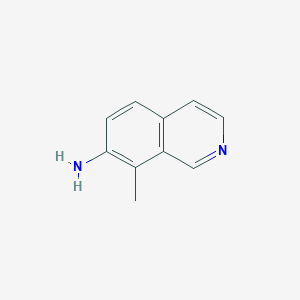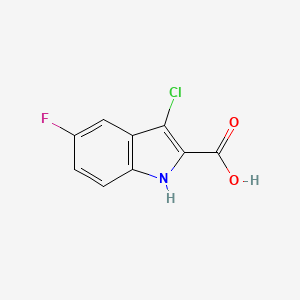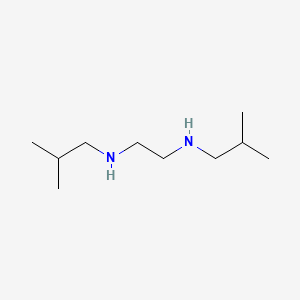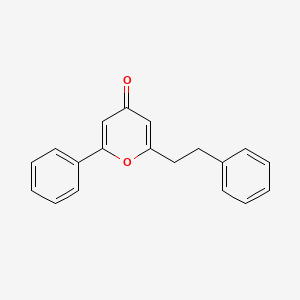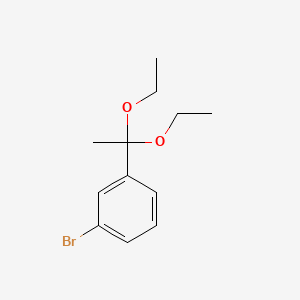
3'-Bromoacetophenone diethyl ketal
描述
3’-Bromoacetophenone diethyl ketal is an organic compound with the molecular formula C12H17BrO2. It is a derivative of acetophenone, where the ketone group is protected by a diethyl ketal group, and a bromine atom is attached to the aromatic ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromoacetophenone diethyl ketal typically involves the protection of the carbonyl group of 3’-bromoacetophenone. This is achieved by reacting 3’-bromoacetophenone with diethyl orthoformate in the presence of an acid catalyst. The reaction proceeds as follows:
Starting Material: 3’-Bromoacetophenone
Reagent: Diethyl orthoformate
Catalyst: Acid (e.g., p-toluenesulfonic acid)
Solvent: Anhydrous ethanol
Reaction Conditions: Reflux the mixture for several hours
The reaction results in the formation of 3’-Bromoacetophenone diethyl ketal, which can be purified by standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 3’-Bromoacetophenone diethyl ketal follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large reactors are used to mix 3’-bromoacetophenone and diethyl orthoformate.
Continuous Stirring: Ensures uniform mixing and reaction.
Temperature Control: Maintains optimal reaction temperature.
Purification: Industrial purification methods such as distillation under reduced pressure or crystallization.
化学反应分析
Types of Reactions
3’-Bromoacetophenone diethyl ketal undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ketal group can be hydrolyzed back to the carbonyl group under acidic conditions.
Oxidation: The aromatic ring can undergo oxidation reactions to form quinones or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Hydrolysis: Acidic conditions (e.g., dilute hydrochloric acid), water or aqueous solvents.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Major Products
Substitution: Products depend on the nucleophile used (e.g., bromoacetophenone derivatives with different substituents).
Hydrolysis: 3’-Bromoacetophenone and ethanol.
Oxidation: Oxidized aromatic compounds such as quinones.
科学研究应用
3’-Bromoacetophenone diethyl ketal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.
作用机制
The mechanism of action of 3’-Bromoacetophenone diethyl ketal involves its reactivity as a protected carbonyl compound. The diethyl ketal group protects the carbonyl functionality, allowing selective reactions at other sites, such as the bromine atom. Upon deprotection (hydrolysis), the carbonyl group is regenerated, enabling further chemical transformations.
相似化合物的比较
Similar Compounds
4-Bromoacetophenone diethyl ketal: Similar structure but with the bromine atom at the para position.
3’-Chloroacetophenone diethyl ketal: Similar structure but with a chlorine atom instead of bromine.
3’-Bromoacetophenone dimethyl ketal: Similar structure but with methyl groups instead of ethyl groups in the ketal.
Uniqueness
3’-Bromoacetophenone diethyl ketal is unique due to the specific positioning of the bromine atom and the diethyl ketal protection. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
1-bromo-3-(1,1-diethoxyethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2/c1-4-14-12(3,15-5-2)10-7-6-8-11(13)9-10/h6-9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQAVDMOLWVSRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(C1=CC(=CC=C1)Br)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


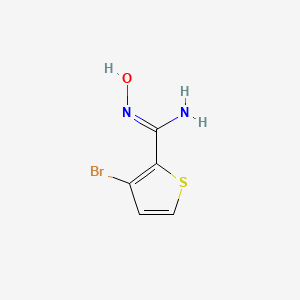
![D-[1,3-13C2]Glucose](/img/structure/B3268384.png)
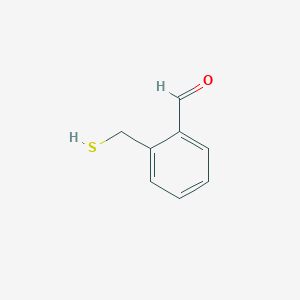
![Ethyl 1-cyclopropyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate](/img/structure/B3268397.png)
